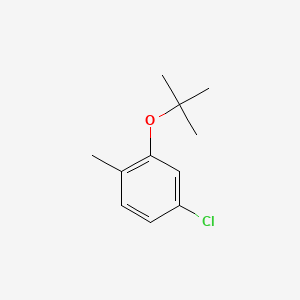
2-(tert-Butoxy)-4-chlorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxy)-4-chlorotoluene is an organic compound that features a tert-butoxy group and a chlorine atom attached to a toluene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-4-chlorotoluene typically involves the alkylation of 4-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. One common method is to use sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-(tert-Butoxy)-4-chlorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 2-(tert-Butoxy)toluene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(tert-Butoxy)-4-chlorobenzyl alcohol or 2-(tert-Butoxy)-4-chlorobenzaldehyde.
Reduction: Formation of 2-(tert-Butoxy)toluene.
Substitution: Formation of 2-(tert-Butoxy)-4-aminotoluene or 2-(tert-Butoxy)-4-thiolotoluene.
科学的研究の応用
2-(tert-Butoxy)-4-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: Research into its potential as a building block for pharmaceutical compounds is ongoing, with a focus on its ability to introduce tert-butyl and chlorine functionalities into drug candidates.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers
作用機序
The mechanism by which 2-(tert-Butoxy)-4-chlorotoluene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The tert-butoxy group can stabilize reaction intermediates through electron donation, influencing the overall reaction pathway .
類似化合物との比較
Similar Compounds
2-(tert-Butoxy)pyridine: Similar in structure but contains a pyridine ring instead of a toluene backbone.
2-tert-Butoxy-6-chloropyridine: Contains both a tert-butoxy group and a chlorine atom, but on a pyridine ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group but are used primarily in peptide synthesis .
Uniqueness
2-(tert-Butoxy)-4-chlorotoluene is unique due to its combination of a tert-butoxy group and a chlorine atom on a toluene backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
4-chloro-1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChIキー |
LIPMIWNMCGQHPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


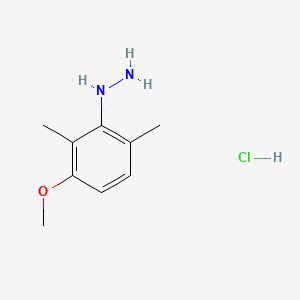
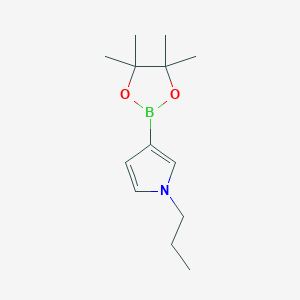
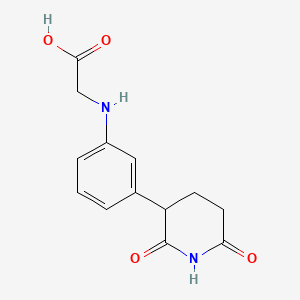
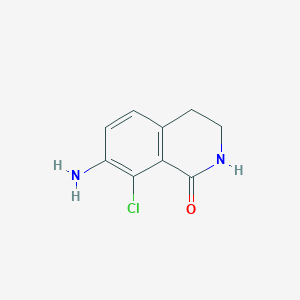
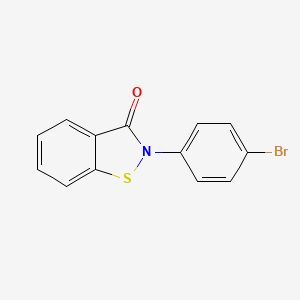


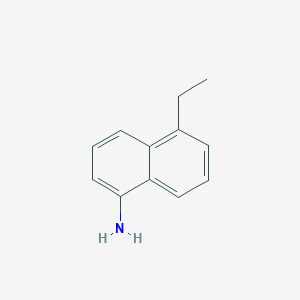
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
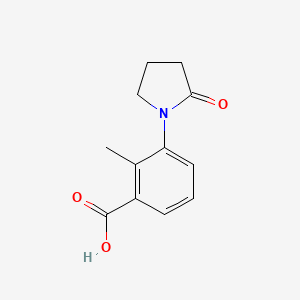

![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
